N-(2-methoxypyridin-3-yl)prop-2-enamide
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Overview
Description
N-(2-methoxypyridin-3-yl)prop-2-enamide: is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound features a pyridine ring substituted with a methoxy group and an amide linkage to a propenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxypyridin-3-yl)prop-2-enamide typically involves the coupling of 2-methoxypyridine-3-carboxylic acid with propenylamine under specific reaction conditions. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxypyridin-3-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The propenyl group can be reduced to form a propyl group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of N-(2-hydroxypyridin-3-yl)prop-2-enamide.
Reduction: Formation of N-(2-methoxypyridin-3-yl)propylamide.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: N-(2-methoxypyridin-3-yl)prop-2-enamide is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions.
Biology: In biological research, this compound is studied for its potential biological activity, including its interaction with enzymes and receptors. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of N-(2-methoxypyridin-3-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amide linkage play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(2-methoxypyridin-4-yl)prop-2-enamide
- N-(5-methoxypyridin-3-yl)prop-2-enamide
Comparison: N-(2-methoxypyridin-3-yl)prop-2-enamide is unique due to the position of the methoxy group on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, such as N-(2-methoxypyridin-4-yl)prop-2-enamide and N-(5-methoxypyridin-3-yl)prop-2-enamide, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
N-(2-methoxypyridin-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-3-8(12)11-7-5-4-6-10-9(7)13-2/h3-6H,1H2,2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNDMTZYTHQCIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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